5-Methylideneundeca-2,6-diene
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Overview
Description
5-Methylideneundeca-2,6-diene: is an organic compound characterized by the presence of two conjugated double bonds and a methylidene group. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons across the double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Diols: One common method for synthesizing conjugated dienes like 5-Methylideneundeca-2,6-diene is the dehydration of diols.
Dehydrohalogenation of Dihalides: Another method involves the dehydrohalogenation of dihalides, where halogen atoms are removed from dihaloalkanes using strong bases.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Diels-Alder Reaction: 5-Methylideneundeca-2,6-diene can undergo Diels-Alder reactions, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives.
Electrophilic Addition: This compound can also participate in electrophilic addition reactions, where electrophiles add to the conjugated double bonds, leading to the formation of various addition products.
Common Reagents and Conditions:
Diels-Alder Reaction: Common reagents include dienophiles such as maleic anhydride, and the reaction is typically carried out under thermal or catalytic conditions.
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2) are used under controlled conditions to achieve selective addition.
Major Products:
Cyclohexene Derivatives: From Diels-Alder reactions.
Halogenated Compounds: From electrophilic addition reactions
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmacological Research: This compound is studied for its potential therapeutic applications, including its role in the synthesis of bioactive molecules and drug development.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the π-electrons of the conjugated double bonds interact with electrophiles, leading to the formation of carbocation intermediates. .
Diels-Alder Reaction Mechanism: In Diels-Alder reactions, the compound’s conjugated diene system interacts with a dienophile, resulting in the formation of a six-membered ring through a concerted mechanism involving the overlap of molecular orbitals.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but shorter carbon chain.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
2,4-Hexadiene: A conjugated diene with a similar structure but different substitution pattern.
Uniqueness:
Longer Carbon Chain: 5-Methylideneundeca-2,6-diene has a longer carbon chain compared to simpler dienes like 1,3-butadiene and isoprene, which can influence its physical properties and reactivity.
Methylidene Group: The presence of a methylidene group adds to its reactivity and potential for forming diverse chemical products.
Properties
CAS No. |
61823-70-9 |
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Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
5-methylideneundeca-2,6-diene |
InChI |
InChI=1S/C12H20/c1-4-6-8-9-11-12(3)10-7-5-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
InChI Key |
FQDVWJFSJYQPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=C)CC=CC |
Origin of Product |
United States |
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